16-phenoxy tetranor Prostaglandin F2α methyl ester 16-phenoxy tetranor Prostaglandin F2α methyl ester Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor Prostaglandin F2α (16-phenoxy tetranor PGF2α) is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl ester is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.
Brand Name: Vulcanchem
CAS No.: 51638-90-5
VCID: VC0105912
InChI: InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3
SMILES: COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Molecular Formula: C23H32O6
Molecular Weight: 404.5

16-phenoxy tetranor Prostaglandin F2α methyl ester

CAS No.: 51638-90-5

Reference Standards

VCID: VC0105912

Molecular Formula: C23H32O6

Molecular Weight: 404.5

16-phenoxy tetranor Prostaglandin F2α methyl ester - 51638-90-5

CAS No. 51638-90-5
Product Name 16-phenoxy tetranor Prostaglandin F2α methyl ester
Molecular Formula C23H32O6
Molecular Weight 404.5
IUPAC Name methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3
Standard InChIKey HYOHKXGCEWCBKE-CNAXQHPCSA-N
SMILES COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Description Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor Prostaglandin F2α (16-phenoxy tetranor PGF2α) is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl ester is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.
Synonyms 16-phenoxy tetranor PGF2α
Reference 1.Balapure, A.K.,Rexroad, C.E., Jr.,Kawada, K., et al. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochemical Pharmacology 38, 2375-2381 (1989).
PubChem Compound 53394023
Last Modified Nov 11 2021
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